N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine
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Overview
Description
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) salts.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, where tert-butyl halides react with nucleophiles.
Attachment of the Oxolane Ring: The oxolane ring is incorporated through nucleophilic substitution reactions, where an oxolane derivative reacts with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydride reagents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine can be compared with other similar compounds, such as:
BTTAA (2- (4- ( (Bis ( (1- (tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): This compound is also a copper click-chemistry ligand but differs in its structural features and solubility properties.
BTTES (3- (4- ( (Bis ( (1- (tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid): Another copper click-chemistry ligand, BTTES is water-soluble and has enhanced biocompatibility compared to traditional ligands.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-9(10-6-5-7-18-10)14-8-11-15-12(17-16-11)13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCGYDUZJVLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NCC2=NC(=NN2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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